4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7/c15-10-7-16-8-19-13(10)21-3-5-22(6-4-21)14-12-11(1-2-17-12)18-9-20-14/h1-2,7-9,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAQLZYUCTYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2F)C3=NC=NC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolo[3,2-d]pyrimidine core is replaced by a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
Thieno[2,3-d]pyrimidine Derivatives
- Analog (): Features a thieno[2,3-d]pyrimidine core (thiophene fused to pyrimidine).
Substituent Modifications on Piperazine/Piperidine
Fluoropyrimidine vs. Fluoropiperidine Substituents
Arylpiperazine Variations
Physicochemical Properties
Biological Activity
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrrolo[3,2-d]pyrimidine core with a piperazine moiety and a fluorinated pyrimidine substituent, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown promising results in inhibiting tumor cell growth. In one study, a related compound demonstrated an EC50 value of 190 nM against human leukemia cells, indicating moderate potency compared to standard treatments like methotrexate (EC50 = 12.5 nM) .
Table 1: Anticancer Activity of Pyrrolo Derivatives
| Compound | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|
| Compound 1 | CCRF-CEM (Leukemia) | 190 | |
| Methotrexate | CCRF-CEM | 12.5 | |
| Compound 2 | Various Tumor Lines | ≤10^-7 M |
Antimicrobial Activity
Pyrrolo derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities without causing toxicity to normal cells. For example, specific modifications in the structure have led to increased solubility and stability, enhancing their efficacy against various pathogens .
Table 2: Antimicrobial Activity of Pyrrolo Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Bacterial | 0.5 µg/mL | |
| Compound B | Fungal | 1.0 µg/mL |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of key biological pathways involved in disease progression.
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrrolo derivatives against cancer cell lines. The results indicated that the introduction of specific substituents at the piperazine ring significantly enhanced anticancer activity. Notably, compounds with fluorinated groups showed improved potency against multiple cancer types .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyrrolo derivatives highlighted their effectiveness against resistant strains of bacteria. The study found that certain structural modifications could enhance solubility and bioavailability, leading to improved therapeutic outcomes in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
